![molecular formula C11H11BrO3 B1271047 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde CAS No. 361465-10-3](/img/structure/B1271047.png)
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde
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Overview
Description
The compound “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde . The “4-(Allyloxy)” part suggests an allyl group (a three-carbon sequence derived from propene) attached to the oxygen atom, which is then attached to the fourth carbon of the benzene ring . The “3-bromo” and “5-methoxy” parts suggest a bromine atom and a methoxy group (-O-CH3) attached to the third and fifth carbons of the benzene ring, respectively .
Molecular Structure Analysis
The molecular structure of “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” would likely consist of a benzene ring with the aforementioned allyloxy, bromo, and methoxy groups attached to the fourth, third, and fifth carbons, respectively .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” are not available, a related compound, “4-allyloxy-2-hydroxybenzophenone (AHB)”, was grafted onto polypropylene via melt grafting to improve its electrical properties .Scientific Research Applications
Synthesis and Antioxidant Activity
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde is involved in the synthesis of various chalcone derivatives, including 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone. These compounds are synthesized through condensation reactions and tested for their antioxidant activities. For instance, a study synthesized 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, evaluating their antioxidant capacity using the DPPH method (Rijal, Haryadi, & Anwar, 2022).
Synthesis of Benzofurans
Another application is in the synthesis of naturally occurring benzofurans. 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde is utilized in creating 5-allyl-2-aryl-7-methoxybenzofurans. These compounds have been studied for their potential use in various chemical reactions and products (Mali & Massey, 1998).
Anticancer Activity
A study focused on synthesizing C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene using 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde. This compound demonstrated cytotoxic activity against cancer cells, highlighting its potential in anticancer research (Sayekti, Jumina, Siswanta, & Mustofa, 2021).
Future Directions
While specific future directions for “4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde” are not available, related compounds have been studied for their potential applications. For example, “4-allyloxy-2-hydroxybenzophenone (AHB)” was used to improve the electrical properties of polypropylene for high-voltage direct current (HVDC) cable insulation . Another study discussed the potential of 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and related amphetamines as novel therapeutics for psychedelic-assisted therapy .
properties
IUPAC Name |
3-bromo-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCZXYRKJNJTDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226912 |
Source
|
Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde | |
CAS RN |
361465-10-3 |
Source
|
Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361465-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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